6-Methoxy-2-methyl-2H-indazole
Overview
Description
6-Methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
For instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
For example, some indazoles inhibit the activity of enzymes such as phosphoinositide 3-kinase δ . The specific interaction of 6-Methoxy-2-methyl-2H-indazole with its targets would need further investigation.
Biochemical Pathways
For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, affecting the PI3K/AKT/mTOR pathway .
Result of Action
Indazoles are known to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring via consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrially relevant materials.
Comparison with Similar Compounds
2H-Indazole: Lacks the methoxy and methyl substituents, leading to different chemical properties and biological activities.
1H-Indazole: Another isomer with distinct reactivity and applications.
Indole: A structurally related compound with a different nitrogen position in the ring.
Uniqueness: 6-Methoxy-2-methyl-2H-indazole is unique due to the presence of the methoxy group at the 6-position and the methyl group at the 2-position, which influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-methoxy-2-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHXTSHXZDBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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